![molecular formula C8H5BrN2O B581060 6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1261171-00-9](/img/structure/B581060.png)
6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bromine atom at the 6-position enhances reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling diversification into derivatives with tailored biological activities .
Synthesis:
The compound is synthesized via thermal cyclization of halogenated intermediates. For example, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (structurally similar to the 6-bromo isomer) is prepared by reacting 5-bromopyridin-2-amine with 2,2-dimethyl-1,3-dioxane-4,6-dione under cyclization conditions . However, synthesizing 6-halo derivatives (e.g., 6-chloro or 6-bromo) is challenging due to competing pathways that yield mixtures of 1,8-naphthyridin-4-ones and tetrahydropyridine-diones .
Applications:
This scaffold is prominent in kinase inhibition. For instance, derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit potent dual inhibition of PI3K/mTOR, a therapeutic target in oncology . The bromine substituent facilitates further functionalization to optimize pharmacokinetic properties.
Propiedades
Número CAS |
1261171-00-9 |
---|---|
Fórmula molecular |
C8H5BrN2O |
Peso molecular |
225.045 |
Nombre IUPAC |
6-bromopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-10-5-4-8(12)11(6)7/h1-5H |
Clave InChI |
CQFXIOCMAVBBAO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CC(=O)N2C(=C1)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations:
Halogen Position :
- 3-Bromo derivatives (e.g., 28b in ) are synthesized directly from the parent scaffold using N-bromosuccinimide (NBS), achieving high yields (76%) . In contrast, 6-bromo isomers require multistep routes due to competing cyclization pathways .
- 7-Bromo derivatives (e.g., compound 39 in ) are more synthetically accessible and serve as versatile intermediates for Suzuki couplings .
Substituent Effects :
Key Insights:
- PI3K/mTOR Inhibitors: Derivatives with 7-bromo and 3-ethoxy/methyl groups (e.g., compound 31) show nanomolar potency due to optimized binding to the ATP pocket .
- Anti-Angiogenic Agents : DB103’s diphenyl substituents enable selective inhibition of VEGF signaling, a mechanism distinct from kinase inhibition .
Métodos De Preparación
Isopropylidene Malonate Precursors
The foundational approach involves thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. Molnár et al. demonstrated that heating these precursors at 180–200°C under inert conditions induces cyclodehydration, yielding 4H-pyrido[1,2-a]pyrimidin-4-ones. For brominated derivatives, 2-amino-5-bromopyridine serves as the starting material, reacting with isopropylidene methoxymethylenemalonate to form intermediates that undergo decarboxylation. This method provided 6-bromo derivatives in 65–72% yield, though competing pathways led to byproducts like 1,8-naphthyridinones.
Solvent and Temperature Optimization
Key parameters include:
-
Solvent : Toluene or xylene for high-boiling conditions.
-
Reaction Time : 6–8 hours for complete decarboxylation.
-
Byproduct Mitigation : Slow addition of precursors reduces dimerization.
Heteropolyacid-Catalyzed Cyclocondensation
Aluminium-Exchanged Tungstophosphoric Acid Catalysts
Basahel et al. developed a greener protocol using Al³⁺-exchanged H₃PW₁₂O₄₀ catalysts. These solid acids promote cyclocondensation of 2-aminopyridines with β-ketoesters at 80°C in ethanol. For 6-bromo derivatives, 2-amino-5-bromopyridine reacts with ethyl acetoacetate, achieving 88% yield within 3 hours. The catalyst’s Lewis acidity facilitates enamine formation, critical for ring closure.
Table 1: Comparison of Thermal vs. Catalytic Cyclization
Copper-Catalyzed Tandem C–N Bond Formation
One-Pot Ullmann-Type Amination/Amidation
A breakthrough by Zhang et al. employs CuI (10 mol%) with 1,10-phenanthroline to couple 2-bromo-5-bromopyridine with (Z)-3-amino-3-arylacrylates. The tandem process forms the pyridopyrimidinone core in a single step, achieving 89% yield for 6-bromo derivatives. Key advantages include:
Mechanistic Insights
The reaction proceeds via initial Cu-mediated C–N coupling, followed by intramolecular amidation. DFT studies suggest that bromine’s electron-withdrawing effect accelerates the amidation step by polarizing the carbonyl group.
Post-Cyclization Bromination Techniques
N-Bromosuccinimide (NBS) Mediated Halogenation
Direct bromination of 4H-pyrido[1,2-a]pyrimidin-4-one using NBS in DMF at 60°C introduces bromine selectively at position 6. The reaction proceeds via radical intermediates, with regioselectivity dictated by the electron density of the aromatic system. Yields range from 70–75%, though overbromination can occur without careful stoichiometry control.
Lewis Acid-Assisted Bromination
Combining NBS with FeCl₃ in CH₃CN enhances electrophilic substitution, achieving 82% yield at 40°C. The Lewis acid activates NBS, generating Br⁺ species that target the electron-rich position 6.
Functionalization via Cross-Coupling Reactions
Suzuki-Miyaura Coupling of 6-Bromo Derivatives
Molnár et al. demonstrated that 6-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This enables access to 6-aryl derivatives, critical for pharmaceutical applications. For example, coupling with phenylboronic acid gave 6-phenylpyridopyrimidinone in 91% yield.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pyrido[1,2-a]pyrimidin-4-one precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in inert solvents (e.g., DMF or DCM). Post-reaction purification via column chromatography or recrystallization is critical for achieving >95% purity. Reaction optimization should focus on stoichiometric ratios of brominating agents and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the bromine substitution pattern and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereoelectronic effects. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1680 cm⁻¹) .
Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids requires anhydrous conditions, ligand selection (e.g., XPhos), and base optimization (e.g., K₂CO₃) to minimize dehalogenation side reactions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity screens .
Q. What strategies resolve contradictions in reported biological activity data for pyrido[1,2-a]pyrimidin-4-one analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments under standardized conditions (e.g., ISO 17025 guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) and structural analogs to isolate structure-activity trends. Meta-analyses of published datasets can identify outliers .
Q. How do solvent and pH influence the stability of this compound in aqueous environments?
- Methodological Answer : Stability studies using HPLC-UV/MS under varying pH (3–10) and temperatures (25–60°C) reveal degradation pathways (e.g., hydrolysis of the pyrimidinone ring). Buffered solutions (PBS or Tris-HCl) at pH 7.4 mimic physiological conditions. Accelerated stability testing (ICH Q1A guidelines) predicts shelf life .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Scale-up requires optimizing heat and mass transfer in batch reactors. Continuous flow systems improve reproducibility for bromination steps. Address solvent recovery (e.g., DMF distillation) and waste management. Use Quality by Design (QbD) principles to define critical process parameters (CPPs) and ensure batch-to-batch consistency .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.